2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiazole moiety, which is known for its significant pharmacological properties and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are typically synthesized by the cyclization of 2-aminothiophenols with acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can be achieved by employing high-throughput screening techniques and advanced catalytic systems to streamline the reaction process. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with similar pharmacological properties but lacking the additional functional groups present in the target compound.
2-Amino-1,3-benzothiazole: Another analog with a primary amine group, used in various synthetic applications.
1,3-Benzoxazole: A structurally related compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity enhances its potential for diverse biological activities and applications in various fields .
Properties
Molecular Formula |
C26H25N5O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-1-[(3-methylphenyl)methyl]-5-morpholin-4-ylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C26H25N5O3S/c1-17-6-5-7-19(14-17)16-29-21-15-23(32)30(28-10-12-34-13-11-28)18(2)24(21)25(33)31(29)26-27-20-8-3-4-9-22(20)35-26/h3-9,14-15H,10-13,16H2,1-2H3 |
InChI Key |
ILMDNMALVADJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=O)N(C(=C3C(=O)N2C4=NC5=CC=CC=C5S4)C)N6CCOCC6 |
Origin of Product |
United States |
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